An In-depth Technical Guide to 6-Amino-2,3-dimethylphenol: IUPAC Nomenclature and Chemical Identity
An In-depth Technical Guide to 6-Amino-2,3-dimethylphenol: IUPAC Nomenclature and Chemical Identity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6-Amino-2,3-dimethylphenol, focusing on its correct IUPAC nomenclature, chemical properties, and relevant data for scientific applications. As a substituted phenol, understanding its precise chemical identity is paramount for accurate documentation, synthesis, and interpretation of experimental results.
Determining the Correct IUPAC Name: A Systematic Approach
The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic framework for naming chemical compounds, ensuring clarity and avoiding ambiguity. The correct IUPAC name for the compound with the common name 6-Amino-2,3-dimethylphenol is 6-Amino-2,3-dimethylphenol .
This name is derived following the established rules for naming substituted phenols:
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Principal Functional Group : The hydroxyl (-OH) group attached directly to the benzene ring defines the parent compound as a "phenol". According to IUPAC nomenclature, the hydroxyl group is given the highest priority for numbering.[1]
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Numbering the Ring : The carbon atom bearing the hydroxyl group is assigned the locant '1'. The rest of the benzene ring is then numbered to give the substituents the lowest possible numerical designations.[2][3]
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Assigning Locants to Substituents : Following the lowest locant rule, the substituents are identified and numbered accordingly. In this case, we have:
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Two methyl (-CH₃) groups at positions 2 and 3.
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An amino (-NH₂) group at position 6.
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Alphabetical Ordering : When multiple different substituents are present, they are listed in alphabetical order. Therefore, "amino" precedes "dimethyl".
Following these principles, the systematic name is constructed as 6-Amino-2,3-dimethylphenol. This is corroborated by major chemical databases such as PubChem.[4]
Visualization of IUPAC Naming Convention
Caption: Logical workflow for deriving the IUPAC name of 6-Amino-2,3-dimethylphenol.
Chemical Structure and Properties
The chemical structure of 6-Amino-2,3-dimethylphenol is fundamental to its reactivity and physical properties.
Chemical Structure Visualization
Caption: 2D representation of the 6-Amino-2,3-dimethylphenol molecule.
Physicochemical Data
A summary of key physicochemical properties is presented in the table below. This data is essential for experimental design, including solvent selection, reaction temperature, and safety considerations.
| Property | Value | Source |
| Molecular Formula | C₈H₁₁NO | PubChem[4] |
| Molecular Weight | 137.18 g/mol | PubChem[5] |
| CAS Number | 23363-74-8 | Santa Cruz Biotechnology[6] |
Related Isomers and Their Nomenclature
It is crucial to distinguish 6-Amino-2,3-dimethylphenol from its isomers, as they may exhibit different chemical and biological properties. A notable isomer is 3-Amino-2,6-dimethylphenol.
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3-Amino-2,6-dimethylphenol : In this isomer, the amino group is at position 3, and the methyl groups are at positions 2 and 6. Its IUPAC name is systematically derived in the same manner.[7] This compound is also known by the synonym 3-Amino-2,6-xylenol and is used in hair dyeing formulations.[8]
Synthesis and Applications
While specific, detailed synthesis protocols for 6-Amino-2,3-dimethylphenol are not extensively documented in readily available literature, its synthesis would likely involve the nitration of 2,3-dimethylphenol to produce 2,3-dimethyl-6-nitrophenol, followed by the reduction of the nitro group to an amino group.[9]
The parent compound, 2,3-dimethylphenol (also known as 2,3-xylenol), has applications as a solvent and an antioxidant.[10] It is also used in the manufacture of disinfectants and synthetic resins.[10][11] The addition of an amino group to this structure opens possibilities for its use as a building block in the synthesis of more complex molecules, including pharmaceuticals and dyes. For instance, various aminophenol derivatives are known intermediates in the production of azo dyes and other colorants.
Safety and Handling
Substituted phenols, including 6-Amino-2,3-dimethylphenol, should be handled with care. The parent compound, 2,3-dimethylphenol, is corrosive and can cause severe irritation or burns to the skin and eyes.[12] Inhalation may lead to respiratory irritation.[12] Chronic exposure to dimethylphenol isomers may result in liver or kidney damage.[10] Given the presence of the amino group, which can also be a sensitizer, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
References
- Teachy. (n.d.). Summary of Organic Functions: Nomenclature of Phenol.
- KPU Pressbooks. (n.d.). 2.4 IUPAC Naming of Organic Compounds with Functional Groups.
- Aakash Institute. (n.d.). Phenols Nomenclature in Chemistry: Definition, Types and Importance.
- BYJU'S. (n.d.). Rules underlying the Nomenclature of Phenols.
- Sigma-Aldrich. (n.d.). 2,3-Dimethylphenol.
- PubChem. (n.d.). 3-Amino-2,6-dimethylphenol.
- PubChem. (n.d.). 6-Amino-2,3-dimethylphenol hydrochloride.
- CAMEO Chemicals - NOAA. (n.d.). 2,3-DIMETHYLPHENOL.
- Haz-Map. (n.d.). 2,3-Dimethylphenol - Hazardous Agents.
- Wikipedia. (n.d.). Lignin.
- COSMILE Europe. (n.d.). 3-AMINO-2,6-DIMETHYLPHENOL – Ingredient.
- Australian Government Department of Health. (2019). Xylenols: Human health tier II assessment. Retrieved from the Australian Government Department of Health.
- PubChem. (n.d.). 6-Amino-2,4-xylenol.
- Santa Cruz Biotechnology. (n.d.). 6-amino-2,3-dimethylphenol.
- Chemistry LibreTexts. (2023). 17.1 Naming Alcohols and Phenols.
- Google Patents. (n.d.). US3714269A - Process for producing 2,6-dimethylphenol.
- PubChem. (n.d.). 3-Amino-2,6-dimethylphenol.
- ResearchGate. (n.d.). Reaction for obtaining 2,6-dimethylphenol from phenol and methanol.
- PubChem. (n.d.). 3,4-Dimethylphenol.
- PubChem. (n.d.). 2,3-Dimethyl-6-nitrophenol.
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- 1. chem.libretexts.org [chem.libretexts.org]
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- 5. 6-Amino-2,4-xylenol | C8H11NO | CID 100530 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 9. 2,3-Dimethyl-6-nitrophenol | C8H9NO3 | CID 13331243 - PubChem [pubchem.ncbi.nlm.nih.gov]
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